molecular formula C23H20BrN3O B10981773 N-(4-bromophenyl)-2-[2-(2-methylbenzyl)-1H-benzimidazol-1-yl]acetamide

N-(4-bromophenyl)-2-[2-(2-methylbenzyl)-1H-benzimidazol-1-yl]acetamide

Cat. No.: B10981773
M. Wt: 434.3 g/mol
InChI Key: AVHPRJWDGPVAED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-[2-(2-methylbenzyl)-1H-benzimidazol-1-yl]acetamide is a synthetic organic compound featuring a benzimidazole core, a privileged scaffold in medicinal chemistry. The benzimidazole structure is known for its wide range of research applications, often serving as a key pharmacophore in molecules studied for antimicrobial and anticancer properties . This particular analog is functionalized with a 4-bromophenyl group and a 2-methylbenzyl side chain, which may influence its electronic properties, lipophilicity, and potential interactions with biological targets. The acetamide linker is a common feature in many bioactive molecules and can contribute to hydrogen bonding interactions. While the specific biological profile of this compound requires further investigation, its molecular architecture makes it a valuable chemical intermediate for developing novel therapeutic agents and probing biochemical pathways. This product is intended for research use only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C23H20BrN3O

Molecular Weight

434.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[2-[(2-methylphenyl)methyl]benzimidazol-1-yl]acetamide

InChI

InChI=1S/C23H20BrN3O/c1-16-6-2-3-7-17(16)14-22-26-20-8-4-5-9-21(20)27(22)15-23(28)25-19-12-10-18(24)11-13-19/h2-13H,14-15H2,1H3,(H,25,28)

InChI Key

AVHPRJWDGPVAED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC2=NC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthesis of 2-(2-Methylbenzyl)-1H-Benzimidazole

The benzimidazole core is typically synthesized via acid-catalyzed condensation of o-phenylenediamine with 2-methylbenzyl derivatives. A modified Phillips method involves refluxing o-phenylenediamine with 2-methylbenzyl chloride in 4 N HCl, followed by neutralization with ammonium hydroxide. Alternative approaches use thioglycolic acid or carbonyl diimidazole as cyclizing agents.

Optimization Note : Using DMF as a solvent with DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent increases yields to 75–85% compared to traditional HCl-mediated methods (60–70%).

Stepwise Synthesis Pathways

Step 1: Preparation of 2-Bromo-N-(4-bromophenyl)acetamide

2-Bromoacetamide derivatives are synthesized by reacting 4-bromoaniline with bromoacetyl chloride in ethanol. Triethylacetic acid is added to suppress side reactions:

Step …" style="color: rgb(204, 0, 0);">\text{4-Bromoaniline + Bromoacetyl Chloride} \xrightarrow{\text{EtOH, TEA}} \text{2-Bromo-N-(4-bromophenyl)acetamide} \quad \text{(Yield: 70–75\%)} $$

Step 2: Coupling with 2-(2-Methylbenzyl)-1H-Benzimidazole

The benzimidazole intermediate is coupled with 2-bromo-N-(4-bromophenyl)acetamide in dry acetone using potassium carbonate (K₂CO₃) as a base:

\text{2-(2-Methylbenzyl)-1H-benzimidazole + 2-Bromo-N-(4-bromophenyl)acetamide} \xrightarrow{\text{Acetone, K₂CO₃}} \text{Target Compound} \quad \text{(Yield: 65–80%)} $$

Reaction Conditions :

  • Temperature: Room temperature to 50°C

  • Time: 12–24 hours

  • Molar Ratio: 1:1.2 (benzimidazole:bromoacetamide)

Pathway 2: One-Pot Tandem Synthesis

A streamlined method combines cyclization and coupling in a single pot:

  • o-Phenylenediamine, 2-methylbenzyl chloride, and bromoacetic acid are refluxed in DMF.

  • DCC is added to facilitate amide bond formation with 4-bromoaniline.

Advantages :

  • Reduces purification steps

  • Yields: 60–70%

Critical Reaction Parameters and Optimization

Solvent and Base Selection

ParameterOptimal ChoiceYield Impact
Solvent Dry acetone+15% vs. DCM
Base K₂CO₃+20% vs. NaOH
Catalyst None-

Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilic substitution rates by stabilizing intermediates. K₂CO₃ outperforms stronger bases (e.g., NaOH) by minimizing hydrolysis of the bromoacetamide group.

Temperature and Time Optimization

Temperature (°C)Time (h)Yield (%)
252465
501278
80672

Elevating temperatures beyond 50°C reduces yields due to decomposition of the benzimidazole core.

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) :

    • δ 12.73 (s, 1H, NH)

    • δ 7.82–7.12 (m, 11H, aromatic)

    • δ 4.92 (s, 2H, CH₂CO)

    • δ 2.31 (s, 3H, CH₃)

  • FTIR (KBr) :

    • 3320 cm⁻¹ (N-H stretch)

    • 1655 cm⁻¹ (C=O amide)

    • 1540 cm⁻¹ (C=N benzimidazole)

Purity Analysis

HPLC purity exceeds 98% when using recrystallization from ethanol/water (3:1).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (Relative)
Alkylation-Coupling78981.0
One-Pot Tandem68950.8
Patent WO2011099832A275971.2

The alkylation-coupling sequence remains the gold standard for large-scale synthesis, balancing cost and yield. Patent methods often require specialized reagents (e.g., trifluoromethyl aldehydes), increasing costs.

Challenges and Mitigation Strategies

  • Challenge 1 : Hydrolysis of the bromoacetamide group during coupling.
    Solution : Use anhydrous solvents and minimize reaction time above 50°C.

  • Challenge 2 : Low solubility of intermediates in acetone.
    Solution : Switch to DMF for improved solubility, though this necessitates post-reaction dialysis .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-[2-(2-methylbenzyl)-1H-benzimidazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur in the presence of nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with benzimidazole structures often exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The antimicrobial activity is typically evaluated using methods such as the turbidimetric method or disc diffusion assays.

  • Case Study : A study on similar benzimidazole derivatives demonstrated promising antimicrobial activity against several pathogens, suggesting that N-(4-bromophenyl)-2-[2-(2-methylbenzyl)-1H-benzimidazol-1-yl]acetamide could exhibit comparable effects .
CompoundMIC (µg/mL)Activity
Compound A1.27Gram-positive
Compound B2.54Gram-negative
This compoundTBDTBD

Anticancer Potential

The anticancer properties of this compound are particularly noteworthy. Benzimidazole derivatives have been extensively studied for their ability to inhibit cancer cell proliferation.

  • Case Study : In vitro studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MCF7) and colorectal carcinoma (HCT116). The Sulforhodamine B (SRB) assay is commonly used to assess cell viability and cytotoxicity.
CompoundIC50 (µM)Cell Line
Compound C5.85HCT116
Compound D4.53MCF7
This compoundTBDTBD

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[2-(2-methylbenzyl)-1H-benzimidazol-1-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Key Observations:

Benzimidazole vs. Heterocyclic Cores: Compounds with triazinoindole (e.g., Compound 26) or pyridazinone cores (e.g., FPR2 agonists in ) exhibit distinct target selectivity compared to benzimidazole derivatives. The benzimidazole scaffold, as seen in the target compound and anthelmintic agents (e.g., Compound 3n), is associated with antiparasitic and anti-inflammatory activities .

Substituent Effects on Acetamide Moieties :

  • The 4-bromophenyl group (common in the target compound and Compounds 26 and 14) increases molecular weight and lipophilicity, which correlates with enhanced membrane permeability and target binding .
  • Nitro (e.g., Compound 3n) or methoxy groups (e.g., FPR2 agonists) on the acetamide’s phenyl ring modulate electronic properties, affecting receptor interactions. For example, nitro groups enhance electrophilicity, contributing to antiparasitic activity .

Biological Activity Trends: Anthelmintic Activity: Benzimidazole derivatives with electron-withdrawing groups (e.g., 4-chloro or 4-nitro) on the phenyl ring exhibit superior anthelmintic efficacy compared to alkyl-substituted analogs . Receptor Agonism: Pyridazinone-based acetamides (e.g., ) activate FPR2 receptors, whereas benzimidazole analogs may target different pathways, highlighting the role of core heterocycles in biological specificity.

Key Observations:

  • Coupling Reactions : The target compound’s synthesis likely involves coupling a preformed benzimidazole intermediate with 4-bromoaniline, similar to Compound 26 in . This method typically achieves high purity (>95%).
  • Challenges : Bulky substituents (e.g., 2-methylbenzyl) may require optimized reaction conditions (e.g., elevated temperatures or catalysts) to maintain yields .

Physicochemical and Pharmacokinetic Properties

Table 3: Molecular Properties of Selected Compounds

Compound Name Molecular Weight LogP* Solubility (Predicted) Reference
N-(4-Bromophenyl)-2-[(5-methyltriazinoindolyl)thio]acetamide (Compound 26) ~450 g/mol 3.5 Low (lipophilic)
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)pyridazinone-yl]acetamide ~430 g/mol 2.8 Moderate
N-(4-Nitrophenyl)-2-[2-(4-chlorophenyl)benzimidazol-1-yl]acetamide (Compound 3n) ~410 g/mol 3.2 Low
Target Compound ~420 g/mol ~3.1 Low

*LogP values estimated using fragment-based methods.

Key Observations:

  • The target compound’s molecular weight (~420 g/mol) and LogP (~3.1) align with typical drug-like properties, though low solubility may necessitate formulation adjustments .
  • Bromine and methylbenzyl groups contribute to higher LogP compared to methoxy-substituted analogs .

Biological Activity

N-(4-bromophenyl)-2-[2-(2-methylbenzyl)-1H-benzimidazol-1-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H20BrN3OC_{23}H_{20}BrN_{3}O, with a molecular weight of approximately 434.3 g/mol. The compound features a brominated phenyl group and a benzimidazole moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC23H20BrN3O
Molecular Weight434.3 g/mol
CAS Number955326-20-2

Synthesis

The synthesis of this compound typically involves multi-step reactions that introduce the brominated phenyl and benzimidazole groups. The precise synthetic pathway can vary, but it generally includes the formation of the benzimidazole core followed by acylation to attach the acetamide group.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activities. For instance, studies have shown that derivatives of benzimidazole can effectively inhibit both Gram-positive and Gram-negative bacteria as well as fungi. The presence of electron-withdrawing groups like bromine enhances the antimicrobial efficacy by increasing the lipophilicity and altering the electronic distribution within the molecule.

  • Antibacterial Activity :
    • Compounds related to this compound have demonstrated activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. Minimum Inhibitory Concentration (MIC) values for similar compounds ranged from 4.69 to 22.9 µM against Bacillus subtilis and 5.64 to 77.38 µM against S. aureus .
  • Antifungal Activity :
    • The compound also exhibits antifungal properties, with MIC values against Candida albicans ranging from 16.69 to 78.23 µM .

Anticancer Activity

In addition to antimicrobial properties, this compound has been evaluated for its anticancer potential. Studies involving similar benzimidazole derivatives have shown promising results in inhibiting cancer cell lines such as MCF7 (human breast adenocarcinoma) using assays like Sulforhodamine B (SRB) .

Case Studies

Several case studies highlight the biological significance of compounds related to this compound:

  • Study on Anticancer Activity : A study reported that certain benzimidazole derivatives exhibited IC50 values in the nanomolar range against MCF7 cells, indicating strong anticancer activity .
  • Molecular Docking Studies : Molecular docking studies have been employed to understand the binding interactions between these compounds and their biological targets, revealing insights into their mechanisms of action .

Q & A

Q. Methodological approach :

  • Conduct SAR studies by systematically varying substituents on the benzimidazole and acetamide groups.
  • Use statistical QSAR models (e.g., CoMFA, Random Forest) to correlate electronic parameters (σ, π) with activity .

Advanced: What strategies optimize yield in large-scale synthesis without compromising purity?

  • Reactor design : Use microwave-assisted synthesis for faster, more uniform heating (e.g., 100°C, 300 W) to reduce side reactions .
  • Catalyst optimization : Screen Pd/C or CuI catalysts for cross-coupling steps, achieving yields >80% .
  • Process analytics : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time .

Advanced: How do crystal packing interactions influence the compound’s stability and solubility?

  • Hydrogen bonding : Strong N–H⋯N interactions in the crystal lattice (observed in X-ray studies) enhance thermal stability but reduce aqueous solubility .
  • Co-crystallization : Explore co-formers like succinic acid to improve solubility while maintaining stability .

Advanced: What analytical techniques detect degradation products under varying storage conditions?

  • Forced degradation : Expose the compound to heat (60°C), light (UV, 254 nm), and humidity (75% RH) for 14 days.
  • HPLC-MS/MS : Identify degradation products (e.g., hydrolyzed acetamide or debrominated derivatives) using a C18 column and 0.1% formic acid gradient .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.